

Application of Transketolase-IN-3 in Patient-Derived Organoids

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Compound of Interest

Compound Name: *Transketolase-IN-3*

Cat. No.: *B10861485*

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Application Notes

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic, morphological, and pathophysiological characteristics of a patient's original tumor tissue.[1][2][3][4] This makes them a powerful preclinical model for personalized medicine, particularly in the realm of oncology drug discovery and development.[5][6][7][8][9] Transketolase (TKT) is a key enzyme in the pentose phosphate pathway (PPP), a crucial metabolic pathway that provides cancer cells with NADPH for antioxidant defense and precursors for nucleotide biosynthesis.[10][11] Elevated TKT expression has been linked to cancer progression, metastasis, and poor patient outcomes in various cancer types.[12][13][14][15] Therefore, targeting TKT presents a promising therapeutic strategy. **Transketolase-IN-3** is a novel small molecule inhibitor designed to specifically target the enzymatic activity of TKT. These application notes provide a framework for utilizing **Transketolase-IN-3** in patient-derived organoid models to assess its therapeutic potential and elucidate its mechanism of action.

Principle of the Application

The central hypothesis is that by inhibiting TKT with **Transketolase-IN-3**, the metabolic adaptability of cancer cells will be compromised, leading to increased oxidative stress and a reduction in the building blocks necessary for rapid proliferation. This should, in turn, induce

cell cycle arrest and apoptosis in cancer-derived organoids. PDOs offer a superior platform to traditional 2D cell cultures for testing this hypothesis as they better mimic the complex 3D architecture and cellular heterogeneity of in vivo tumors.[\[1\]](#)[\[3\]](#)

Potential Applications

- **Efficacy and Potency Assessment:** Determine the half-maximal inhibitory concentration (IC50) and dose-response curves of **Transketolase-IN-3** in a panel of PDOs from different cancer types and individual patients.
- **Personalized Medicine:** Identify patient populations whose tumors are particularly sensitive to TKT inhibition, potentially leading to the development of a companion diagnostic.
- **Combination Therapy Screening:** Evaluate the synergistic or additive effects of **Transketolase-IN-3** when combined with standard-of-care chemotherapies or other targeted agents.[\[10\]](#)
- **Mechanism of Action Studies:** Investigate the downstream molecular effects of TKT inhibition on cellular metabolism, signaling pathways, and cell fate.
- **Biomarker Discovery:** Identify potential biomarkers that correlate with sensitivity or resistance to **Transketolase-IN-3**.

Data Presentation

Table 1: Dose-Response of Transketolase-IN-3 on PDO Viability

| Organoid Line | Cancer Type | Transketolase-IN-3 Concentration (μM) | Viability (% of Control) | IC50 (μM) |
|---------------|-------------|---|-----------------------------|-----------|
| PDO-001 | Colorectal | 0.1 | 95.2 ± 4.1 | 5.7 |
| 1 | 78.5 ± 3.5 | | | |
| 10 | 45.1 ± 2.9 | | | |
| 50 | 15.8 ± 1.7 | | | |
| 100 | 5.2 ± 0.9 | | | |
| PDO-002 | Pancreatic | 0.1 | 98.1 ± 3.8 | 12.3 |
| 1 | 85.3 ± 4.2 | | | |
| 10 | 55.6 ± 3.1 | | | |
| 50 | 28.4 ± 2.5 | | | |
| 100 | 10.1 ± 1.3 | | | |
| PDO-003 | Lung | 0.1 | 99.5 ± 2.5 | >100 |
| 1 | 97.2 ± 3.1 | | | |
| 10 | 90.8 ± 2.8 | | | |
| 50 | 85.4 ± 3.5 | | | |
| 100 | 79.2 ± 4.0 | | | |

Table 2: Effect of Transketolase-IN-3 on Apoptosis and Cell Cycle in PDO-001

| Treatment | Concentration (μM) | Apoptosis (% of Total Cells) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---------------------|--------------------|------------------------------|--------------|-------------|----------------|
| Vehicle Control | - | 2.5 ± 0.5 | 45.2 ± 2.1 | 35.1 ± 1.8 | 19.7 ± 1.5 |
| Transketolas e-IN-3 | 10 | 25.8 ± 2.3 | 68.4 ± 3.5 | 15.3 ± 1.2 | 16.3 ± 1.1 |

Experimental Protocols

Protocol 1: Patient-Derived Organoid Culture and Establishment

This protocol is a generalized procedure and may require optimization based on the tissue of origin.[\[2\]](#)[\[16\]](#)

- Tissue Procurement and Dissociation:
 - Obtain fresh tumor tissue from biopsies or surgical resections in a sterile collection medium on ice.
 - Mechanically mince the tissue into small fragments (<1 mm³).
 - Digest the tissue fragments with a suitable enzyme cocktail (e.g., collagenase, dispase, and DNase) at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.[\[7\]](#)
- Organoid Seeding:
 - Wash the cell suspension and resuspend the pellet in a basement membrane matrix (e.g., Matrigel).
 - Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.
 - Allow the droplets to solidify at 37°C for 15-30 minutes.

- Organoid Culture:
 - Overlay the droplets with a specialized organoid growth medium. The composition of the medium is tissue-specific but often contains growth factors such as EGF, Noggin, R-spondin, and a ROCK inhibitor.
 - Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
 - Change the medium every 2-3 days.
- Organoid Passaging:
 - Once organoids are large and dense, mechanically or enzymatically dissociate them into smaller fragments.
 - Re-plate the fragments in a fresh basement membrane matrix and continue the culture.

Protocol 2: Drug Treatment and Viability Assay

- Organoid Plating for Assay:
 - Dissociate established organoid cultures into small, uniform fragments.
 - Seed the fragments in a basement membrane matrix in a 96-well or 384-well plate suitable for high-throughput screening.^[1]
 - Culture for 2-4 days to allow organoids to reform.
- Preparation of **Transketolase-IN-3**:
 - Prepare a stock solution of **Transketolase-IN-3** in a suitable solvent (e.g., DMSO).
 - Prepare a serial dilution of the compound in the organoid growth medium.
- Drug Treatment:
 - Carefully remove the existing medium from the organoid-containing wells.

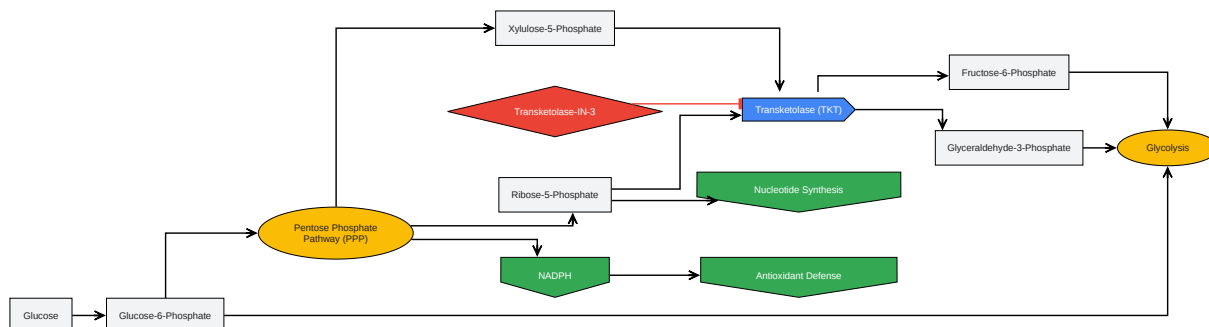
- Add the medium containing the different concentrations of **Transketolase-IN-3** or vehicle control to the respective wells.
- Incubate the plate for a predetermined duration (e.g., 72 hours).
- Cell Viability Assay:
 - Use a luminescence-based cell viability assay (e.g., CellTiter-Glo® 3D) that measures ATP levels.
 - Follow the manufacturer's instructions to lyse the organoids and measure the luminescent signal.
 - Normalize the data to the vehicle control to determine the percentage of viability.

Protocol 3: Apoptosis and Cell Cycle Analysis

- Organoid Treatment and Dissociation:
 - Treat established organoids with **Transketolase-IN-3** at the desired concentration and duration.
 - Harvest the organoids and dissociate them into a single-cell suspension using a gentle dissociation reagent (e.g., TrypLE™ Express).
- Staining for Apoptosis:
 - Stain the single-cell suspension with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's protocol.
- Staining for Cell Cycle:
 - Fix the cells in ice-cold ethanol.
 - Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
- Flow Cytometry:

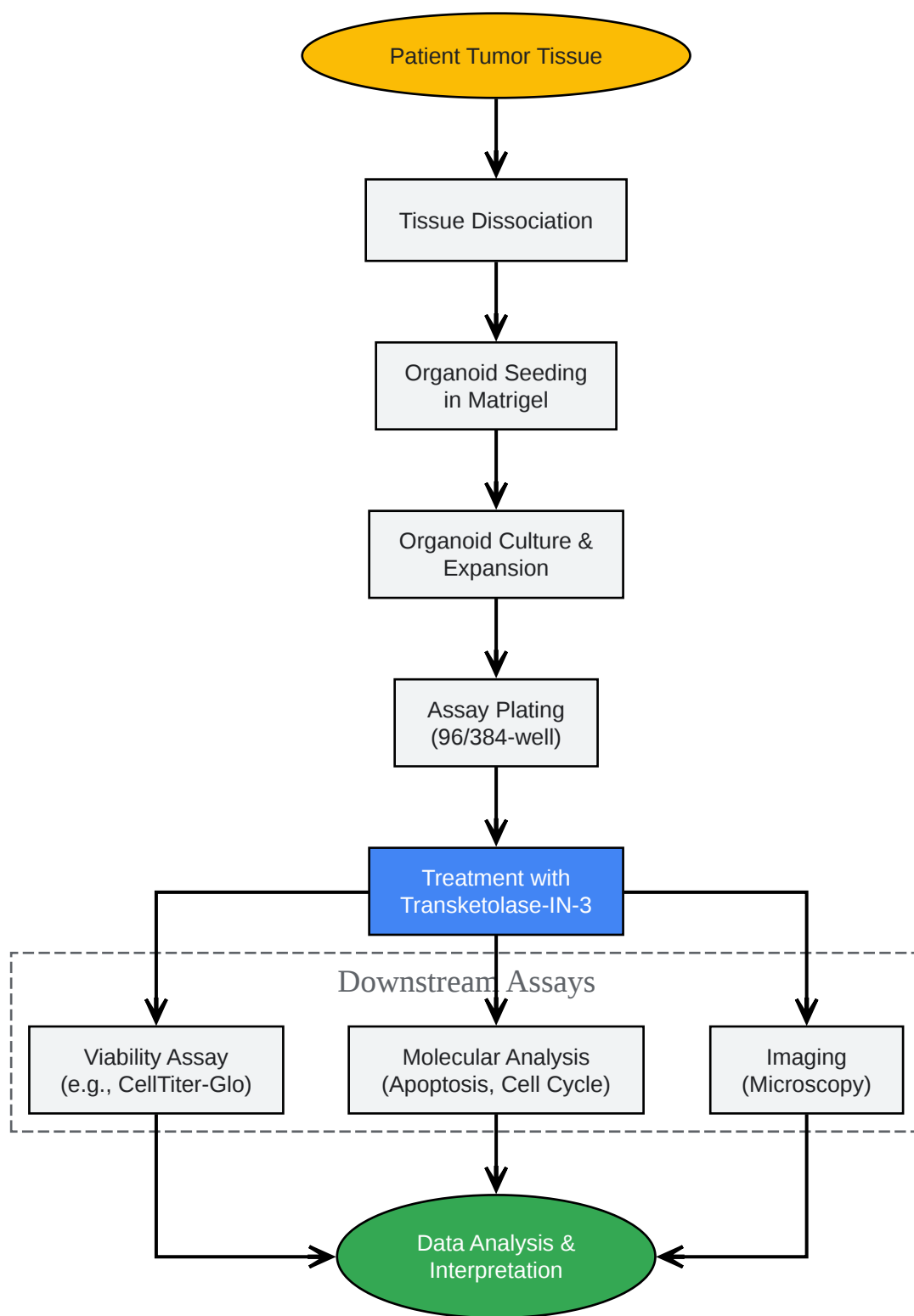
- Analyze the stained cells using a flow cytometer.
- For apoptosis, quantify the percentage of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
- For cell cycle analysis, determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content.

Visualizations



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Caption: Transketolase signaling pathway and point of inhibition.



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Caption: Experimental workflow for testing **Transketolase-IN-3** in PDOs.

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